molecular formula C8H8ClF2NO B1399064 4-Chloro-2-(2,2-difluoroethoxy)aniline CAS No. 1247621-99-3

4-Chloro-2-(2,2-difluoroethoxy)aniline

Cat. No. B1399064
CAS RN: 1247621-99-3
M. Wt: 207.6 g/mol
InChI Key: GSQNKCGPPXQHQB-UHFFFAOYSA-N
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Description

“4-Chloro-2-(2,2-difluoroethoxy)aniline” is a chemical compound that belongs to the class of anilines. It is also known as DFECA. The CAS number for this compound is 1247621-99-3 . It has a molecular weight of 207.61 and a molecular formula of C8H8ClF2NO .


Molecular Structure Analysis

The molecular structure of “4-Chloro-2-(2,2-difluoroethoxy)aniline” consists of a benzene ring with a chlorine atom and an aniline group attached to it. Additionally, it has a difluoroethoxy group attached to the benzene ring .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.335±0.06 g/cm3 . The boiling point is predicted to be 284.0±40.0 °C .

Scientific Research Applications

Vibrational Analysis and NLO Materials

4-Chloro-2-(2,2-difluoroethoxy)aniline and similar molecules have been studied for their vibrational characteristics using Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are crucial for understanding the molecular structure and behavior of these compounds, which can be potentially useful in non-linear optical (NLO) materials. The analysis includes hyperconjugation interactions, HOMO-LUMO energy gap, molecular electrostatic potential (MEP) surface analysis, and thermodynamic functions, which are key to evaluating their applications in materials science (Revathi et al., 2017).

Synthesis Processes

The synthesis of 4-Chloro-2-(2,2-difluoroethoxy)aniline involves complex chemical processes. For instance, the synthesis of related compounds like 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline demonstrates the intricate steps involved, including high-pressure hydrolysis, reduction reactions, and addition reactions with perfluoro-vinyl-perfluoro-methyl ether. These processes are significant for producing high-quality compounds with minimal environmental impact (Wen Zi-qiang, 2007; 2008).

Applications in Pesticide and Herbicide Synthesis

Compounds similar to 4-Chloro-2-(2,2-difluoroethoxy)aniline, like 2,6-dichloro-4-trifluoromethyl aniline, are key intermediates in the production of high-efficiency, low-toxicity pesticides and new herbicides. The synthesis methods and characteristics of these intermediates, along with their applications in the agricultural industry, are areas of active research and development (Zhou Li-shan, 2002).

properties

IUPAC Name

4-chloro-2-(2,2-difluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF2NO/c9-5-1-2-6(12)7(3-5)13-4-8(10)11/h1-3,8H,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQNKCGPPXQHQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(2,2-difluoroethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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